Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate
Description
Properties
IUPAC Name |
ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO2/c1-3-22-16(21)14-9(2)20-13(8-12(14)15(18)19)10-4-6-11(17)7-5-10/h4-8,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZYEDBQLIQSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a nicotinic acid derivative structure. Its molecular formula is , and it is characterized by:
- A chlorophenyl group at the 6-position
- A difluoromethyl group at the 4-position
- An ethyl ester moiety
Comparison with Similar Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 380355-65-7 | Contains trifluoromethyl instead of difluoromethyl |
| Ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate | 200879-77-2 | Contains both chlorophenyl and trifluoromethyl groups |
| Ethyl 2-Chloro-6-(4-trifluorophenyl)nicotinate | 1187930-16-0 | Features a chloro group at the 2-position |
These variations in functional groups may influence their biological activities and applications.
This compound acts primarily through modulation of biological pathways associated with nicotinic receptors. It is suggested that compounds with similar structures can influence:
- Vasodilation : Enhancing local blood flow through prostaglandin release.
- Antimicrobial Activity : Potential effects on pathogenic microorganisms, contributing to antifungal and antibacterial properties .
Therapeutic Applications
Research indicates that this compound may have applications in:
- Cardiovascular Health : Its vasodilatory effects may benefit conditions requiring enhanced blood flow.
- Antimicrobial Treatments : Similar compounds have shown efficacy against various pathogens, suggesting potential for broader applications in infectious diseases .
In Vitro Studies
Recent studies have demonstrated the compound's activity against specific targets. For example, a related compound was evaluated for its potency against histone deacetylases (HDACs), which play a crucial role in cellular regulation. The difluoromethyl group was found to enhance selectivity towards HDAC6, with implications for cancer therapy due to the role of HDACs in tumor progression .
Efficacy Against Pathogens
In a comparative study of structurally similar compounds, ethyl derivatives exhibited significant antifungal activity against Rhizoctonia solani and Botrytis cinerea, with effective concentrations (EC50) lower than traditional agents like boscalid. This highlights the potential for this compound in agricultural applications as an environmentally benign fungicide .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate exhibit promising anticancer properties. For instance, derivatives of nicotinic acid have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The difluoromethyl group enhances the biological activity by improving the binding affinity to target enzymes .
Case Study: HDAC Inhibition
A study published in the journal Molecules demonstrated that specific nicotinic acid derivatives could selectively inhibit HDAC6, leading to reduced tumor growth in vitro and in vivo models. This compound was highlighted as a potential lead compound for further development .
Anti-inflammatory Properties
The compound's structural attributes suggest potential anti-inflammatory effects. Research on similar compounds indicates that modifications to the nicotinic structure can lead to significant reductions in inflammatory markers, making it a candidate for treating inflammatory diseases.
Pesticide Development
The compound's structural characteristics make it suitable for the development of new agrochemicals. Research indicates that similar nicotinic derivatives possess insecticidal properties, suggesting that this compound could be effective against agricultural pests while being less harmful to beneficial insects.
Case Study: Insecticidal Efficacy
In experiments conducted on various agricultural pests, derivatives of nicotinic acid were found to exhibit significant insecticidal activity with lower toxicity to non-target species. This positions this compound as a candidate for further research in eco-friendly pesticide formulations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The table below compares the target compound with structurally related molecules:
*Calculated from formula C₁₆H₁₄ClF₂NO₂. †Estimated from analogous structures in cited literature.
Key Differences and Implications
Core Heterocyclic Framework
- Pyridine (Nicotinate) vs. Cyclohexene: The target compound’s pyridine ring confers aromaticity and electronic properties distinct from the non-aromatic cyclohexene derivatives (e.g., ). This impacts binding interactions in biological targets, such as enzyme active sites .
- Pyridine vs. Pyrimidine : The pyrimidine core in CAS 938020-64-5 introduces an additional nitrogen atom, altering hydrogen-bonding capacity and solubility compared to the pyridine-based target compound .
Substituent Effects
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely follows established nicotinate esterification routes, whereas pyrimidine derivatives (e.g., CAS 938020-64-5) require specialized heterocyclic coupling strategies .
- Data Gaps : Direct bioactivity or crystallographic data for the target compound are absent in the provided evidence. Structural comparisons rely on extrapolation from analogs (e.g., cyclohexene derivatives in ).
Preparation Methods
Preparation of Key Intermediate (Ethyl 2-methyl-6-(trifluoromethyl)nicotinate Analogues)
A common approach starts with the condensation of ethyl acetoacetate derivatives and olefinic ethers under ammonium salt catalysis to form substituted nicotinate intermediates. For example, the reaction of ethyl 4-chloro-3-oxobutyrate with ethylene glycol monomethyl ether in the presence of sodium hydride in tetrahydrofuran (THF) produces an etherified intermediate, which upon amination and ring closure yields ethyl 2-((2-methoxyethoxy)methyl)-6-(trifluoromethyl)nicotinate with approximately 36% yield.
- Use of sodium hydride requires strictly anhydrous conditions and low temperatures, complicating scale-up.
- Side reactions such as polymerization and enamine formation reduce yield.
- Ring closure step often suffers from low yield due to competing enamine-enol ether equilibria.
Improved Stepwise Alkali-Mediated Cyclization
An improved method involves a two-step process:
- Alkali-mediated coupling: Two fragments are coupled under alkaline conditions to generate an intermediate (referred to as Intermediate I).
- Intramolecular cyclization: The intermediate undergoes ammonium salt-mediated ring closure to form the nicotinate core (Intermediate II).
This stepwise approach reduces side reactions, improves yield, and facilitates purification compared to one-pot ammonium salt ring closure methods reported in earlier patents (e.g., WO2006059103A2).
Introduction of Difluoromethyl Group
The difluoromethyl substituent at the 4-position is typically introduced via fluorination reactions or by using difluoromethyl-containing building blocks during the synthesis of the pyridine ring. Specific methods for this step are less detailed in the patent literature but generally involve:
- Use of difluoromethylated olefinic ethers or ketones as starting materials
- Fluorination reagents such as trifluoroacetic acid derivatives or selective nucleophilic fluorination under controlled conditions
Incorporation of 4-Chlorophenyl Substituent
The 4-chlorophenyl group is introduced by using 4-chloroacetoacetic acid ethyl ester or related chlorinated precursors. For example, dropwise addition of 4-chloroacetoacetic acid ethyl ester at 40 °C followed by prolonged reaction times (~6 hours) affords intermediates bearing the 4-chlorophenyl moiety.
Final Esterification and Purification
The final step involves esterification to form the ethyl nicotinate ester, often carried out in acetic acid with ammonium acetate catalysis at moderate temperatures (around 50 °C). The product is isolated by solvent extraction, washing with sodium bicarbonate solution, and concentration under reduced pressure to yield a brown oil or crystalline solid with purity typically above 70%.
Comparative Analysis of Preparation Routes
| Step/Feature | One-Pot Ammonium Salt Ring Closure (Prior Art) | Stepwise Alkali-Mediated Cyclization (Improved) |
|---|---|---|
| Reaction complexity | High, multiple side reactions | Lower, controlled intermediate formation |
| Yield | Low, incomplete conversion | Higher, improved conversion |
| Purification | Difficult, requires column chromatography | Easier, fewer byproducts |
| Reaction conditions | Harsh (anhydrous, low temperature) | Milder (alkaline conditions, moderate temp.) |
| Scalability | Limited due to safety and purification issues | Better suited for industrial scale |
Research Findings and Data Summary
Reaction Yields and Purity
| Reaction Step | Conditions | Yield (%) | Product Purity (%) | Notes |
|---|---|---|---|---|
| Coupling of fragments (Intermediate I) | Alkali, room temp to 40 °C | ~77 | - | High yield, reduced side reactions |
| Ammonium salt ring closure (Intermediate II) | Acetic acid, ammonium acetate, 50 °C, 1.5 h | 74.1 (content) | ~74 | Efficient cyclization step |
| Overall yield (two steps combined) | - | 77.4 | - | Improved over one-pot methods |
Spectroscopic Characterization
- Carbonyl carbons observed at δ 171.29 ppm, δ 164.44 ppm, and δ 162.32 ppm indicate keto-enol tautomerism.
- Difluoromethyl carbon shows characteristic quartet at δ 115.79 ppm with large coupling constant (J_C-F = 346.5 Hz), confirming CF2 presence.
Q & A
Q. What are the key synthetic pathways for Ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate, and how can reaction conditions be optimized?
The compound is synthesized via Michael addition of ethyl acetoacetate to chalcone derivatives (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) under basic conditions (10% NaOH in ethanol). Refluxing for 8–12 hours yields cyclohexenone intermediates, which are further functionalized. Key optimization parameters include:
- Temperature : Controlled reflux (~78°C for ethanol) to avoid side reactions.
- Catalyst : NaOH concentration (10% w/v) ensures efficient enolate formation.
- Purification : Crystallization from ethanol or column chromatography for high-purity isolates .
Example Synthesis Table :
| Reagent | Role | Conditions | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | Nucleophile | Reflux, 8–12 hrs | 60–75 |
| Chalcone derivative | Electrophile | NaOH (10%), ethanol | - |
| Ethanol | Solvent | Reflux | - |
Q. How is the structural identity of this compound confirmed experimentally?
Structural elucidation employs:
- X-ray crystallography : Resolves bond lengths, angles, and ring puckering (e.g., triclinic crystal system, space group P1, with a = 11.66 Å, b = 13.18 Å, c = 13.23 Å) .
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., ethyl ester protons at δ ~1.3 ppm; aromatic protons at δ ~7.2–8.1 ppm).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 372.80 for CHClFO) .
Advanced Research Questions
Q. How do conformational dynamics of the cyclohexenone ring influence molecular interactions?
The cyclohexenone ring adopts half-chair or envelope conformations depending on substituent steric effects. Cremer-Pople puckering parameters (Q, θ, φ) quantify ring distortion:
- Half-chair : Q = 0.477 Å, θ = 50.6°, φ = 356.2° (minimizes torsional strain).
- Envelope : Q = 0.477 Å, θ = 57.3°, φ = 335.4° (favored in disordered crystal phases) .
Conformational Impact :
- Biological activity : Planar 4-chlorophenyl/4-fluorophenyl dihedral angles (~76–90°) may hinder receptor binding .
- Crystal packing : Weak C–H···O interactions stabilize chains along [100], affecting solubility .
Q. What strategies resolve contradictions in biological activity data for structurally similar nicotinates?
Discrepancies in receptor-binding assays (e.g., enzyme inhibition vs. antagonism) arise from:
- Substituent electronic effects : Difluoromethyl groups increase electronegativity, altering H-bonding vs. hydrophobic interactions.
- Experimental design : Use isothermal titration calorimetry (ITC) to quantify binding affinities (ΔH, ΔS) and compare with computational docking (e.g., AutoDock Vina).
- Control experiments : Validate target specificity using knockout cell lines or competitive inhibitors .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Docking studies : Screen derivatives against homology models of target enzymes (e.g., cyclooxygenase-2, acetylcholinesterase).
- QSAR analysis : Correlate logP, polar surface area, and steric bulk with activity (e.g., IC values).
- ADMET prediction : Optimize pharmacokinetics using SwissADME or ADMETLab .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
